1-Chlorocyclobutane-1-carboxylic acid
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Overview
Description
1-Chlorocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₅H₇ClO₂ It is a chlorinated derivative of cyclobutane carboxylic acid, characterized by the presence of a chlorine atom attached to the cyclobutane ring
Scientific Research Applications
1-Chlorocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorocyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of cyclobutane carboxylic acid. This process typically uses sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions, followed by purification through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cyclobutane-1-carboxylic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Cyclobutane-1-carboxylic acid.
Oxidation: Cyclobutane-1,1-dicarboxylic acid or cyclobutanone.
Reduction: Cyclobutanol or cyclobutanal.
Mechanism of Action
The mechanism of action of 1-chlorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes.
Comparison with Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Bromocyclobutane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.
Cyclobutanone: A ketone derivative of cyclobutane, differing in functional groups and reactivity.
Uniqueness: 1-Chlorocyclobutane-1-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the cyclobutane ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-chlorocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPECEOKIDKPBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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